molecular formula C19H26O12 B134426 Bungeiside D CAS No. 149475-54-7

Bungeiside D

Cat. No. B134426
M. Wt: 446.4 g/mol
InChI Key: YKOIOWJTRVFMHP-BMVMOQKNSA-N
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Description

Bungeiside D is one of the four new glucosides (Bungeiside A, B, C, and D) that were isolated from the roots of Cynanchum bungei DECNE . It is a compound that has been studied for its potential medicinal properties .


Molecular Structure Analysis

The molecular structure of Bungeiside D was determined by chemical and spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) techniques . The specific details of the molecular structure are not provided in the available resources.

Scientific Research Applications

Isolation and Characterization

Bungeiside D, along with other glucosides like bungeiside A, B, and C, has been isolated from the roots of Cynanchum bungei Decne. These compounds' structures were determined using chemical and spectroscopic methods, notably two-dimensional nuclear magnetic resonance (2D NMR) techniques. This research laid the groundwork for understanding bungeiside D's chemical properties and potential applications in scientific research (Li et al., 1992).

Separation and Purification Techniques

A high-speed counter-current chromatography (HSCCC) method was developed for the separation and purification of bungeiside A, B, and D from Cynanchum bungei Decne. This method proved effective for isolating components with similar structures, low concentrations, and high polarity, such as bungeiside D (Sun et al., 2011).

Pharmacological Research

While direct studies on bungeiside D are limited, research on closely related compounds and species provides insight into potential pharmacological applications. For instance, danshen (Salvia miltiorrhiza Bunge), a traditional Chinese medicine, has shown protective effects in colon and prostate cancer patients. Bioactive compounds in danshen, like dihydroisotanshinone I, inhibit cancer cell proliferation and induce apoptosis, suggesting a potential research pathway for bungeiside D in oncology (Lin et al., 2017), (Wu et al., 2017).

Future Directions

The future directions for the research on Bungeiside D could involve further exploration of its potential medicinal properties, detailed analysis of its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards. More comprehensive and detailed studies are needed to fully understand the potential of Bungeiside D .

properties

IUPAC Name

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOIOWJTRVFMHP-BMVMOQKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164279
Record name Bungeiside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bungeiside D

CAS RN

149475-54-7
Record name Bungeiside D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bungeiside D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
W Chen, Z Zhang, Y Ban, K Rahman, B Ye… - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance Cynanchum bungei Decne. (CB) (Asclepiadaceae) and its two related species Cynanchum auriculatum Royle ex Wight. (CA) and Cynanchum wilfordii …
Number of citations: 29 www.sciencedirect.com
L Wang, F Cai, W Zhao, J Tian, D Kong, X Sun, Q Liu… - Molecules, 2021 - mdpi.com
… Bungeiside C, bungeiside D and 2-O-β-laminaribiosyl-4-hydroxyacetophenone were obtained from CB and CW, thereby revealing their close relationship between them [42,43]. …
Number of citations: 15 www.mdpi.com
J Li, S Kadota, Y Kawata, M HATTORI… - Chemical and …, 1992 - jstage.jst.go.jp
… Bungeiside-D (10) was obtained as colorless needles, mp 238~240C, [ajD —68.3 (MeOH), and … On the basis of the above spectral and chemical evidence, the structure of bungeiside-D …
Number of citations: 63 www.jstage.jst.go.jp
T Uchikura, H Tanaka, H Sugiwaki, M Yoshimura… - Molecules, 2018 - mdpi.com
… with YMC GEL ODS using aqueous MeOH to obtain guanosine (4, 21.8 mg), tryptophan (6, 20.6 mg), bungeiside-C (7, 13.7 mg) plus compound 1 (2.4 mg), and bungeiside-D (8, 7.0 mg)…
Number of citations: 12 www.mdpi.com
B Hall - 2019 - ruor.uottawa.ca
This thesis investigated the integration of pharmacological and phytochemical data of medicinal plants from the Cree of Eeyou Istchee in Northern Quebec. Data from these 17 plant …
Number of citations: 2 ruor.uottawa.ca
内倉崇, ウチクラタカシ - 2019 - matsuyama-ur.repo.nii.ac.jp
近年, 高度な薬学的管理が必要な医薬品が増えている中, 患者に最適な薬物療法を提供するとともに, OTC 医薬品 (一般用医薬品) の適正使用を推進し, 健康・栄養などの生活習慣全般に関する…
Number of citations: 0 matsuyama-u-r.repo.nii.ac.jp
单磊 - 2008 - 第二军医大学
Number of citations: 0

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